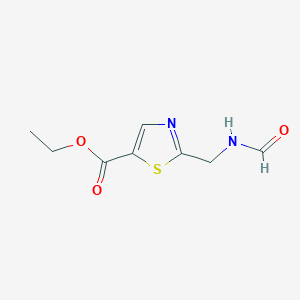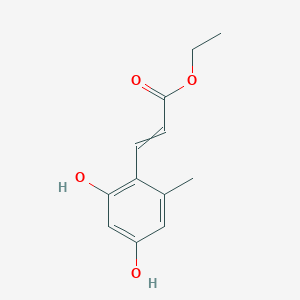![molecular formula C40H68O33 B12639905 l)oxy]-6-{[(3,4,5-trihydroxytetrahydro-2H-pyran-2-yl)ox](/img/structure/B12639905.png)
l)oxy]-6-{[(3,4,5-trihydroxytetrahydro-2H-pyran-2-yl)ox
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “l)oxy]-6-{[(3,4,5-trihydroxytetrahydro-2H-pyran-2-yl)ox” is a complex organic molecule that features a pyran ring substituted with multiple hydroxyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multi-step organic reactionsThe reaction conditions often require specific catalysts and controlled environments to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow reactors and automated synthesis can be employed to enhance efficiency and scalability .
Análisis De Reacciones Químicas
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: Introduction of additional oxygen atoms to form more hydroxyl groups or other oxygen-containing functional groups.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms to reduce the compound.
Substitution: Replacement of one functional group with another, often using specific reagents and catalysts.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, pressures, and pH levels to ensure optimal reaction rates and product formation .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield additional hydroxylated derivatives, while reduction reactions may produce simpler alcohols .
Aplicaciones Científicas De Investigación
This compound has a wide range of scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, such as antimicrobial or antioxidant properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Mecanismo De Acción
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For example, its hydroxyl groups can form hydrogen bonds with biological molecules, affecting their structure and function. This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of cellular signaling pathways .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other hydroxylated pyran derivatives and related organic molecules with similar structures and functional groups .
Uniqueness
What sets this compound apart is its specific arrangement of hydroxyl groups and the unique properties conferred by its structure. This makes it particularly valuable for certain applications where other compounds may not be as effective .
Propiedades
Fórmula molecular |
C40H68O33 |
|---|---|
Peso molecular |
1076.9 g/mol |
Nombre IUPAC |
2-[2-hydroxy-5-[5-hydroxy-6-(hydroxymethyl)-3,4-bis[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]oxan-2-yl]oxy-4-(4,5,6-trihydroxyoxan-3-yl)oxy-6-[(3,4,5-trihydroxyoxan-2-yl)oxymethyl]oxan-3-yl]oxy-6-methyloxane-3,4,5-triol |
InChI |
InChI=1S/C40H68O33/c1-8-15(45)21(51)26(56)37(64-8)72-32-31(65-13-6-61-34(59)24(54)19(13)49)29(14(66-35(32)60)7-63-36-25(55)16(46)9(44)5-62-36)70-40-33(73-39-28(58)23(53)18(48)11(3-42)68-39)30(20(50)12(4-43)69-40)71-38-27(57)22(52)17(47)10(2-41)67-38/h8-60H,2-7H2,1H3 |
Clave InChI |
GHVNFYWRZBIPTE-UHFFFAOYSA-N |
SMILES canónico |
CC1C(C(C(C(O1)OC2C(C(C(OC2O)COC3C(C(C(CO3)O)O)O)OC4C(C(C(C(O4)CO)O)OC5C(C(C(C(O5)CO)O)O)O)OC6C(C(C(C(O6)CO)O)O)O)OC7COC(C(C7O)O)O)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Ethyl-2-fluoro-1-[4-(4-pentylphenyl)phenyl]benzene](/img/structure/B12639822.png)

![methyl[2-(1-methyl-1H-imidazol-5-yl)ethyl]amine](/img/structure/B12639840.png)




![tert-Butyl (3S)-3-{[(2-bromobenzene-1-sulfonyl)amino]methyl}piperidine-1-carboxylate](/img/structure/B12639866.png)
![7-Chloro-4-ethoxy-2-methyl-5-(morpholin-4-yl)pyrido[4,3-d]pyrimidine](/img/structure/B12639873.png)
![2H,6H-Cyclopenta[3,4]pyrazolo[5,1-B][1,3]oxazine](/img/structure/B12639882.png)
![3-[tert-Butyl(dimethyl)silyl]prop-2-yn-1-amine](/img/structure/B12639889.png)
![N,N'-[(Pentylazanediyl)di(prop-1-yl-2-ylidene)]dihydroxylamine](/img/structure/B12639906.png)
![9-Bromobenzo[h]isoquinoline-6-carbaldehyde](/img/structure/B12639907.png)

